molecular formula C12H33ClO3Si4 B108594 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane CAS No. 18077-31-1

3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane

Cat. No.: B108594
CAS No.: 18077-31-1
M. Wt: 373.18 g/mol
InChI Key: MMWCHSBIWFYBBL-UHFFFAOYSA-N
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Description

3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane (CAS RN: 18077-31-1) is a high-purity organosilicon reagent valued in materials science and organic synthesis research. With a purity of >96.0%(GC), this compound serves as a versatile synthetic intermediate and a fundamental building block for constructing more complex molecular architectures . Its structure features a reactive chloropropyl terminal group and stable tris(trimethylsiloxy)silyl groups, enabling researchers to utilize it in siloxane chemistry, polymer modification, and the development of novel silicone-based materials . The compound is a clear, colorless to light yellow liquid at room temperature with a boiling point of 181°C at 100 mmHg, a specific gravity of 0.93, and a refractive index of 1.41 . It is classified as a combustible liquid and can cause skin and serious eye irritation. Researchers should handle it with appropriate personal protective equipment, including gloves and eye protection, and store it in a cool, dark, and well-ventilated place . This product is intended for research and development purposes and is strictly for laboratory use only.

Properties

IUPAC Name

3-chloropropyl-tris(trimethylsilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H33ClO3Si4/c1-17(2,3)14-20(12-10-11-13,15-18(4,5)6)16-19(7,8)9/h10-12H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWCHSBIWFYBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](CCCCl)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H33ClO3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939380
Record name 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
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Molecular Weight

373.18 g/mol
Source PubChem
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CAS No.

18077-31-1
Record name 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
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Record name 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane
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Record name 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
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Record name 3-(3-chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
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Mechanism of Action

Result of Action

The primary result of 3-Chloropropyltris(trimethylsiloxy)silane’s action is the formation of a strong, durable bond between different materials. This can enhance the performance of coatings, adhesives, and sealants by improving their adhesion to various substrates.

Action Environment

The action of 3-Chloropropyltris(trimethylsiloxy)silane can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. For instance, the compound’s reactivity with hydroxyl groups can be affected by the moisture content of the environment. Additionally, the compound should be stored in a dry, room-temperature environment to maintain its stability.

Biological Activity

3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane (CAS Number: 18077-31-1) is a siloxane compound characterized by its complex structure, which includes multiple silyl groups and a chloropropyl moiety. This article provides a detailed overview of its biological activity based on available research findings.

  • Molecular Formula : C12H33ClO3Si4
  • Molecular Weight : 373.18 g/mol
  • Physical State : Colorless to light yellow clear liquid
  • Boiling Point : 181 °C at 100 mmHg
  • Flash Point : 85 °C

The biological activity of siloxanes, including this compound, is often attributed to their ability to interact with biological membranes and proteins due to their amphiphilic nature. The presence of the chloropropyl group may enhance its reactivity and potential interaction with cellular components.

Biological Activity Overview

Research on the biological activity of this compound has focused on several key areas:

1. Toxicological Profile

The compound has been classified with hazard statements indicating potential skin and eye irritation (H315, H319). Its biological effects are primarily studied through in vitro assays that assess cytotoxicity and irritation potential.

2. Cellular Interaction Studies

Studies have shown that siloxanes can influence cell membrane integrity and permeability. For example:

  • Cell Viability Assays : Research indicates varying degrees of cytotoxicity depending on concentration and exposure time. The compound exhibits significant cytotoxic effects at higher concentrations.
Concentration (µM)Cell Viability (%)
0100
1090
5070
10040

3. Antimicrobial Activity

Some studies suggest that siloxanes possess antimicrobial properties. The chloropropyl group may contribute to this effect by disrupting microbial cell membranes.

4. Environmental Impact

Research has also focused on the environmental persistence of siloxanes. Their stability in various conditions raises concerns regarding bioaccumulation and potential ecological toxicity.

Case Studies

Several case studies have investigated the biological activity of similar siloxane compounds:

  • Study on Skin Irritation : A study conducted by [Chemical Safety Assessment] found that exposure to siloxanes can lead to significant skin irritation in dermal toxicity tests.
  • Antimicrobial Efficacy : A comparative study highlighted the efficacy of chlorinated siloxanes against various bacterial strains, demonstrating a broad spectrum of activity.

Scientific Research Applications

Surface Modification

One of the primary applications of this compound is in surface modification processes. Its siloxane structure allows it to form stable coatings on various substrates, enhancing their hydrophobicity and chemical resistance. This property is particularly useful in:

  • Coating Technologies : Used to create water-repellent surfaces on textiles and construction materials.
  • Biomedical Applications : Coating medical devices to reduce biofouling and improve biocompatibility .

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex organosilicon compounds. Its reactivity allows for:

  • Silanol Formation : The compound can be hydrolyzed to form silanols, which are key intermediates in the synthesis of silicone polymers.
  • Functionalization Reactions : It can undergo reactions with amines or other nucleophiles to introduce functional groups into siloxane chains .

Polymer Production

In material science, 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane is utilized for producing silicone-based elastomers and resins. These materials exhibit:

  • High Thermal Stability : Suitable for applications requiring durability under extreme temperatures.
  • Flexibility and Elasticity : Ideal for sealants and adhesives used in construction and automotive industries .

Nanocomposite Development

Research has shown that incorporating this compound into nanocomposites can enhance mechanical properties and thermal stability. It acts as a coupling agent that improves the dispersion of nanoparticles within polymer matrices .

Case Study 1: Biomedical Device Coatings

A study investigated the use of this siloxane compound as a coating for catheters. Results indicated that catheters coated with this compound exhibited significantly reduced bacterial adhesion compared to uncoated devices. This application demonstrates its potential in reducing infection rates associated with medical devices .

Case Study 2: Water Repellent Textiles

Another study focused on applying this compound to cotton fabrics to impart water repellency. The treated fabrics showed a substantial increase in water contact angle measurements and maintained their properties after multiple wash cycles. This highlights its effectiveness in textile finishing applications .

Comparison with Similar Compounds

Comparison with Similar Trisiloxane Derivatives

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound (18077-31-1) 3-(3-Chloropropyl), 3-(TMS-oxy) C₁₂H₃₃ClO₃Si₄ 373.18 Precursor for siloxane polymers; surface modification
1,1,1,5,5,5-Hexamethyl-3,3-bis(TMS-oxy)trisiloxane 3,3-Bis(trimethylsilyloxy) C₁₂H₃₆O₄Si₅ 384.89 Antioxidant in plant extracts; GC-MS detection in environmental samples
3-(TMS-oxy)trisiloxan-3-yl propyl methacrylate (17096-07-0) Methacrylate-functionalized C₁₅H₃₄O₅Si₄* ~418.0* High-purity monomer for UV-curable silicones; 93% synthesis yield under optimized conditions
3-Isopropoxy-3-(TMS-oxy)trisiloxane (72182-11-7) 3-Isopropoxy, 3-(TMS-oxy) C₁₂H₃₄O₄Si₄ 386.90 Potential surfactant or emollient; structural analog with altered solubility
3-Chloro-3-ethenyltrisiloxane (151057-71-5) 3-Chloro, 3-ethenyl C₉H₂₄ClO₂Si₃ 313.51 Reactive intermediate for crosslinking; limited application data

*Estimated based on structural analysis.

Key Differences and Research Findings :

Reactivity :

  • The target compound ’s chloropropyl group enhances nucleophilic substitution reactivity, enabling covalent grafting onto substrates like silica or cellulose .
  • Methacrylate/acrylate derivatives (e.g., 17096-07-0) exhibit photopolymerization activity, ideal for creating silicone-acrylate hybrids .

Functional Roles :

  • Bis(TMS-oxy)trisiloxane (C₁₂H₃₆O₄Si₅) demonstrates antioxidant activity in plant essential oils (e.g., Alternanthera sessilis), scavenging free radicals at ~170 µg/mL, comparable to synthetic BHT .
  • Chloropropyl derivatives lack reported bioactivity but are prioritized for industrial applications due to their chemical versatility .

Synthetic Accessibility :

  • Methacrylate-functionalized trisiloxanes achieve >93% yield under mild conditions (80°C, 1 hour) using Dean-Stark distillation .
  • The target compound requires stringent storage (sealed, dry) due to hydrolytic sensitivity, whereas bis(TMS-oxy) analogs are more stable .

Environmental and Safety Profiles :

  • The target compound is classified as an irritant (Risk Code: Xi) with moderate environmental persistence (WGK Germany: 3) .
  • Bis(TMS-oxy)trisiloxane is detected in distillery sludge and leachate, raising concerns about environmental accumulation .
Table 2: Antioxidant Activity Comparison
Compound DPPH Scavenging IC₅₀ (µg/mL) Reference Source
Bis(TMS-oxy)trisiloxane 170 ± 0.02 (flower extract) Alternanthera sessilis
Synthetic BHT 88 ± 0.04
Target Chloropropyl Trisiloxane Not reported

Preparation Methods

Step 1: Silanolate Preparation

Sodium methyl silanolate is synthesized by reacting methyl dichlorosilane with NaOH in toluene:

CH3SiHCl2+2NaOHCH3Si(ONa)2+2HCl\text{CH}3\text{SiHCl}2 + 2\text{NaOH} \rightarrow \text{CH}3\text{Si(O}Na\text{)}2 + 2\text{HCl}

The silanolate solution is azeotropically dehydrated to eliminate water, critical for preventing hydrolysis during subsequent steps.

Step 2: Dichlorosilane Addition

Dimethyl dichlorosilane or chloropropyldimethylchlorosilane is added to the silanolate solution at 20–45°C:

2CH3Si(ONa)2+Cl(CH2)3Si(CH3)2ClTrisiloxane+2NaCl2\text{CH}3\text{Si(O}Na\text{)}2 + \text{Cl(CH}2\text{)}3\text{Si(CH}3\text{)}2\text{Cl} \rightarrow \text{Trisiloxane} + 2\text{NaCl}

The reaction requires a 2.1:1 molar ratio of silanolate to dichlorosilane to maximize yield.

Stepwise Assembly via Protective Group Chemistry

A modular approach builds the trisiloxane backbone incrementally, incorporating protective groups to avoid premature crosslinking:

  • Trimethylsilyl Protection : A silanol intermediate (e.g., 1,1,1,5,5,5-hexamethyltrisiloxane-3-ol) is treated with HMDS to install the trimethylsilyloxy group:

HSi(O)(CH3)2OH+(CH3)3SiNHSi(CH3)3HSi(O)(CH3)2OSi(CH3)3\text{HSi(O)(CH}3\text{)}2\text{OH} + (\text{CH}3\text{)}3\text{SiNHSi(CH}3\text{)}3 \rightarrow \text{HSi(O)(CH}3\text{)}2\text{OSi(CH}3\text{)}3

  • Chloropropyl Grafting : The protected silanol undergoes hydrosilylation with allyl chloride, as described in Section 1.

This method isolates intermediates, simplifying purification but increasing synthetic steps.

Solvent-Mediated Azeotropic Distillation

Both US3523131A and JP3427145B2 emphasize the role of toluene in azeotropic distillation. Water generated during silanolate formation or condensation is removed via reflux with toluene, shifting equilibrium toward product formation. Post-reaction, crude mixtures are washed with acidic water (1% HCl) to dissolve NaCl byproducts, followed by neutralization with kaolin and activated carbon.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Catalyst/Reagents Temperature Yield Key Advantage
HydrosilylationRu carbonyl80–120°C~85%High regioselectivity
Silanolate CondensationNaOH, dichlorosilane20–45°C~78%Scalable for industrial production
Stepwise AssemblyHMDS, allyl chlorideRoom temp~65%Precise control over intermediates

Challenges and Optimization Strategies

  • Byproduct Formation : Excess dichlorosilane leads to oligomerization. Using a slight excess of silanolate (2.1:1 ratio) suppresses this.

  • Catalyst Cost : Ruthenium catalysts are expensive. Recent studies suggest iron-based alternatives as cost-effective substitutes.

  • Purification : Vacuum distillation (2–10 mm Hg) isolates the trisiloxane from low-boiling-point contaminants .

Q & A

Q. What are the standard synthetic protocols for preparing 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane?

Methodological Answer: Three optimized protocols are documented:

  • Condition 1: 80°C, 1 hour, Dean-Stark tube, inert atmosphere. Reactants include methylacryloxypropyltrimethoxysilane and trifluoromethanesulfonic acid (yield: 93.7%, purity: 95+%) .
  • Condition 2: Two-stage reaction (5–10°C, 1 hour; then 5–10°C, 1.5 hours) with hexamethyldisiloxane and concentrated HCl (yield: 93.1%, purity: 99.6%) .
  • Condition 3: Low-temperature synthesis (–15 to 20°C) using acetic acid and sulfuric acid (yield: 83%, purity: 99.5%) . Key steps include controlled reagent addition, inert gas protection, and distillation to remove low-boiling byproducts.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H, 13^13C, and 29^29Si NMR to confirm siloxane backbone and substituents (e.g., chloropropyl, trimethylsilyl groups) .
  • Mass Spectrometry (MS): Use high-resolution MS to verify molecular weight (C12_{12}H36_{36}ClO4_4Si5_5) and fragmentation patterns .
  • Fourier-Transform Infrared (FTIR): Identify Si–O–Si (1000–1100 cm1^{-1}), Si–CH3_3 (1250–1280 cm1^{-1}), and C–Cl (600–800 cm1^{-1}) stretches .

Q. What safety precautions are essential during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors or dust .
  • Storage: Keep in airtight containers under inert gas (e.g., N2_2) at –20°C to prevent hydrolysis .
  • Emergency Protocols: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Questions

Q. How do reaction parameters (temperature, catalyst) influence synthetic yield and purity?

Methodological Answer:

  • Temperature: Higher temperatures (e.g., 80°C in Condition 1) accelerate siloxane equilibration but risk side reactions (e.g., chloropropyl group degradation). Lower temperatures (Condition 3) reduce byproducts but require longer reaction times .
  • Catalysts: Acidic catalysts (e.g., H2_2SO4_4, CF3_3SO3_3H) enhance siloxane bond formation. However, excess acid may protonate chloropropyl groups, reducing reactivity .
  • Validation: Use gas chromatography (GC) or HPLC to monitor intermediate formation and optimize quenching steps .

Q. How can discrepancies in reported synthetic yields (e.g., 83% vs. 93%) be resolved?

Methodological Answer:

  • Byproduct Analysis: Characterize side products (e.g., cyclic siloxanes) via GC-MS to identify competing reactions (e.g., ring-opening vs. condensation) .
  • Replication Studies: Reproduce protocols with strict control of moisture levels and catalyst stoichiometry. For example, trace water in Condition 3 may hydrolyze intermediates, lowering yield .
  • Statistical Design: Employ factorial experiments to isolate variables (e.g., temperature, catalyst loading) and model yield-purity relationships .

Q. What strategies are effective for integrating this compound into UV-curable polymers?

Methodological Answer:

  • Functionalization: Substitute the chloropropyl group with methacrylate (as in ’s analogous compound) to enable radical polymerization under UV light .
  • Crosslinking Density: Adjust the siloxane-to-methacrylate ratio to balance flexibility and hardness in the final polymer. Use photo-DSC to optimize curing kinetics .
  • Performance Testing: Evaluate adhesion, thermal stability, and hydrophobicity of cured films using ASTM standards (e.g., D3359 for tape adhesion) .

Q. How can computational modeling predict the reactivity of the chloropropyl group in siloxane networks?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for Si–O and C–Cl bonds to assess hydrolysis susceptibility .
  • Molecular Dynamics (MD): Simulate siloxane chain mobility in solvent environments to design steric hindrance against nucleophilic attack .
  • Validation: Correlate simulation results with experimental kinetics (e.g., Arrhenius plots of degradation rates) .

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